molecular formula C21H16FN3O2 B14878434 2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide

2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide

Cat. No.: B14878434
M. Wt: 361.4 g/mol
InChI Key: IGYYKAMIYVOLOR-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a nicotinoylindolin moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indolin-6-yl intermediate. This intermediate is then subjected to nicotinoylation and subsequent fluorination to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as potassium hydroxide in dimethyl sulfoxide (DMSO) are used for nucleophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

    6-fluoro-1,3-benzothiazol-2-yl derivatives: Exhibits antimicrobial and antifungal properties.

Uniqueness

2-fluoro-N-(1-nicotinoylindolin-6-yl)benzamide stands out due to its unique combination of a fluoro group and a nicotinoylindolin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-fluoro-N-[1-(pyridine-3-carbonyl)-2,3-dihydroindol-6-yl]benzamide

InChI

InChI=1S/C21H16FN3O2/c22-18-6-2-1-5-17(18)20(26)24-16-8-7-14-9-11-25(19(14)12-16)21(27)15-4-3-10-23-13-15/h1-8,10,12-13H,9,11H2,(H,24,26)

InChI Key

IGYYKAMIYVOLOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CN=CC=C4

Origin of Product

United States

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